molecular formula C25H33N3O4 B11445124 3,4,5-trimethoxy-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide

3,4,5-trimethoxy-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide

Cat. No.: B11445124
M. Wt: 439.5 g/mol
InChI Key: WLPLCLXSIAVCMY-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE is a complex organic compound with a molecular formula of C25H33N3O4. This compound features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties, and a benzimidazole moiety, which is often found in bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE typically involves multiple steps, including the formation of the benzimidazole ring and the attachment of the trimethoxyphenyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The trimethoxyphenyl group can be oxidized under specific conditions.

    Reduction: The benzimidazole moiety can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxyphenyl group can lead to the formation of quinones, while reduction of the benzimidazole moiety can yield various reduced derivatives.

Scientific Research Applications

3,4,5-TRIMETHOXY-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), while the benzimidazole moiety can interact with DNA and other cellular components . These interactions can lead to the disruption of cellular processes, resulting in the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: Contains a trimethoxyphenyl group and is known for its anti-gout properties.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for the treatment of external genital warts.

    Trimetrexate: A dihydrofolate reductase inhibitor with a trimethoxyphenyl group.

Uniqueness

3,4,5-TRIMETHOXY-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE is unique due to its combination of the trimethoxyphenyl and benzimidazole moieties, which confer a diverse range of bioactivities and potential therapeutic applications .

Properties

Molecular Formula

C25H33N3O4

Molecular Weight

439.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[3-(1-pentylbenzimidazol-2-yl)propyl]benzamide

InChI

InChI=1S/C25H33N3O4/c1-5-6-9-15-28-20-12-8-7-11-19(20)27-23(28)13-10-14-26-25(29)18-16-21(30-2)24(32-4)22(17-18)31-3/h7-8,11-12,16-17H,5-6,9-10,13-15H2,1-4H3,(H,26,29)

InChI Key

WLPLCLXSIAVCMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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